Cas no 2137030-01-2 (L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester)
![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester structure](https://www.kuujia.com/scimg/cas/2137030-01-2x500.png)
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester Chemical and Physical Properties
Names and Identifiers
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- L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
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- Inchi: 1S/C10H17ClN2O5/c1-10(2,3)18-9(16)13-6(4-7(12)14)8(15)17-5-11/h6H,4-5H2,1-3H3,(H2,12,14)(H,13,16)/t6-/m0/s1
- InChI Key: TUUXGMBTECIAKR-LURJTMIESA-N
- SMILES: C(OCCl)(=O)[C@H](CC(N)=O)NC(OC(C)(C)C)=O
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-386632-5.0g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 5.0g |
$6996.0 | 2024-06-05 | |
Enamine | EN300-386632-0.05g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 0.05g |
$2026.0 | 2024-06-05 | |
Enamine | EN300-386632-0.1g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 0.1g |
$2123.0 | 2024-06-05 | |
Enamine | EN300-386632-0.25g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 0.25g |
$2220.0 | 2024-06-05 | |
Enamine | EN300-386632-2.5g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 2.5g |
$4728.0 | 2024-06-05 | |
Enamine | EN300-386632-10.0g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 10.0g |
$10375.0 | 2024-06-05 | |
Enamine | EN300-386632-1.0g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 1.0g |
$2412.0 | 2024-06-05 | |
Enamine | EN300-386632-0.5g |
chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate |
2137030-01-2 | 95% | 0.5g |
$2317.0 | 2024-06-05 |
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester Related Literature
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
Additional information on L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester
Introduction to L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester (CAS No. 2137030-01-2)
L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, a compound with the CAS number 2137030-01-2, is a significant intermediate in the field of pharmaceutical chemistry and bioconjugation. This compound, often referred to by its systematic name L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, plays a crucial role in the synthesis of various bioactive molecules and has garnered considerable attention in recent years due to its versatile applications.
The molecular structure of this compound features a chloromethyl group attached to the N2 position of L-asparagine, which is protected by an amino acid derivative via an N-carbobenzyloxy (Boc) group. This structural configuration makes it an invaluable reagent for the introduction of functional groups in peptide and protein synthesis. The Boc protection ensures stability under various reaction conditions while allowing for selective deprotection when necessary.
In recent years, the demand for high-quality intermediates in drug development has surged, driven by advancements in therapeutic modalities such as targeted therapy and immunotherapy. L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester has emerged as a key player in these areas due to its ability to facilitate the synthesis of complex biomolecules. For instance, it has been widely used in the preparation of peptidomimetics and protease inhibitors, which are critical for treating a variety of diseases.
One of the most notable applications of this compound is in the field of antibody-drug conjugates (ADCs). ADCs are a novel class of cancer therapeutics that combine the targeting ability of antibodies with the cytotoxicity of small molecule drugs. The chloromethyl group in L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester allows for facile coupling with various warheads, including cytotoxic agents and imaging probes. This flexibility has made it an indispensable tool for researchers developing next-generation ADCs.
The compound's utility extends beyond oncology; it has also been explored in vaccine development. Recent studies have demonstrated its effectiveness in conjugating antigens to carrier proteins, enhancing immune responses. This application is particularly relevant in the context of emerging infectious diseases where rapid vaccine development is paramount.
From a synthetic chemistry perspective, L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester offers several advantages. Its stability under various conditions and compatibility with multiple functional groups make it a preferred choice for multi-step synthetic routes. Additionally, its role as a chiral building block ensures high enantiomeric purity in final products, which is crucial for pharmaceutical applications.
The production and handling of this compound require stringent quality control measures to ensure consistency and purity. Manufacturers must adhere to Good Manufacturing Practices (GMP) to meet regulatory standards set by agencies such as the FDA and EMA. Furthermore, researchers must follow proper safety protocols when working with this reagent due to its reactive nature.
Recent advancements in automation and continuous flow chemistry have further enhanced the efficiency of processes involving L-Asparagine derivatives. These technologies allow for scalable production while minimizing waste and improving yield. As a result, more pharmaceutical companies are incorporating this compound into their synthetic pipelines.
The future prospects for L-Asparagine-based intermediates remain promising. Ongoing research is exploring novel applications in areas such as gene therapy and regenerative medicine. For instance, researchers are investigating its potential use in delivering nucleic acid-based therapeutics across cell membranes. Such innovations could revolutionize treatment strategies for genetic disorders.
In conclusion, L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester (CAS No. 2137030-01-2) is a versatile and indispensable compound in modern pharmaceutical chemistry. Its broad range of applications spans from drug development to vaccine creation and beyond. As research continues to uncover new possibilities,this compound will undoubtedly play an even greater role in advancing therapeutic modalities worldwide.
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